
1-Ethyl-5-octylpyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethyl-5-octylpyrrolidin-2-one is an organic compound belonging to the class of pyrrolidin-2-ones It is characterized by a pyrrolidinone ring substituted with an ethyl group at the first position and an octyl group at the fifth position
準備方法
Synthetic Routes and Reaction Conditions: 1-Ethyl-5-octylpyrrolidin-2-one can be synthesized through a multi-step process involving the formation of the pyrrolidinone ring followed by the introduction of the ethyl and octyl substituents. One common method involves the reaction of 1-octylamine with ethyl acrylate to form an intermediate, which is then cyclized to produce the desired pyrrolidinone derivative. The reaction conditions typically involve the use of a solvent such as toluene and a catalyst like palladium on carbon, with the reaction being carried out under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization to ensure high-quality product .
化学反応の分析
Types of Reactions: 1-Ethyl-5-octylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in an aprotic solvent like dimethyl sulfoxide.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Saturated derivatives.
Substitution: Various substituted pyrrolidinones depending on the nucleophile used.
科学的研究の応用
1-Ethyl-5-octylpyrrolidin-2-one has several applications in scientific research:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Investigated for its potential as a surfactant and its interactions with biological membranes.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized as a solvent in the formulation of coatings, adhesives, and other industrial products.
作用機序
The mechanism of action of 1-ethyl-5-octylpyrrolidin-2-one involves its interaction with lipid membranes, where it can alter membrane fluidity and permeability. This is primarily due to its amphiphilic structure, which allows it to integrate into lipid bilayers. The compound may also interact with specific proteins or receptors, modulating their activity and leading to various biological effects .
類似化合物との比較
1-Octylpyrrolidin-2-one: Similar structure but lacks the ethyl group, leading to different physicochemical properties.
1-Ethylpyrrolidin-2-one: Lacks the octyl group, resulting in different solubility and interaction profiles.
2-Pyrrolidinone: The simplest member of the pyrrolidinone family, used as a precursor in the synthesis of more complex derivatives.
Uniqueness: 1-Ethyl-5-octylpyrrolidin-2-one is unique due to its dual substitution pattern, which imparts distinct amphiphilic properties. This makes it particularly useful in applications requiring both hydrophilic and hydrophobic interactions, such as in surfactants and drug delivery systems .
特性
CAS番号 |
80444-75-3 |
|---|---|
分子式 |
C14H27NO |
分子量 |
225.37 g/mol |
IUPAC名 |
1-ethyl-5-octylpyrrolidin-2-one |
InChI |
InChI=1S/C14H27NO/c1-3-5-6-7-8-9-10-13-11-12-14(16)15(13)4-2/h13H,3-12H2,1-2H3 |
InChIキー |
TXBGBSIYQLNVHI-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC1CCC(=O)N1CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


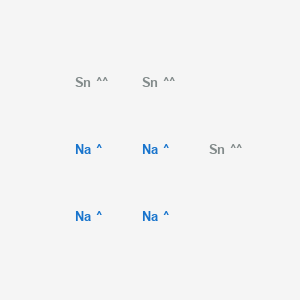
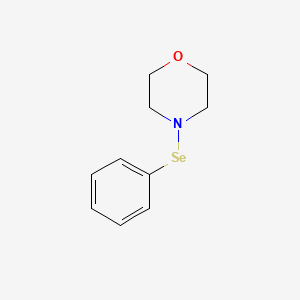
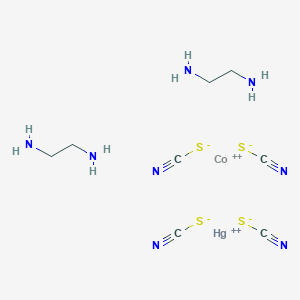
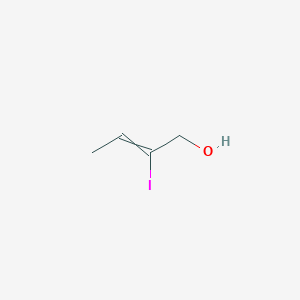
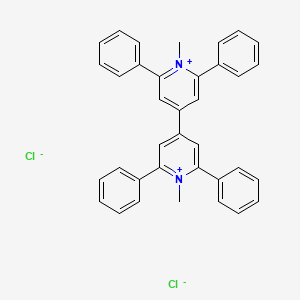
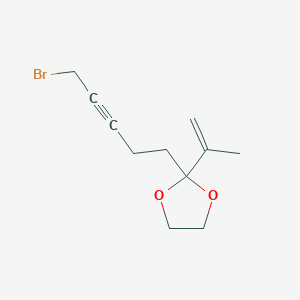

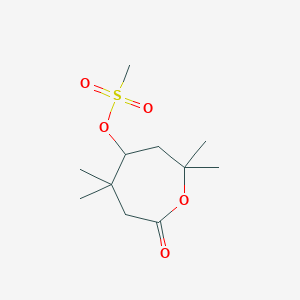
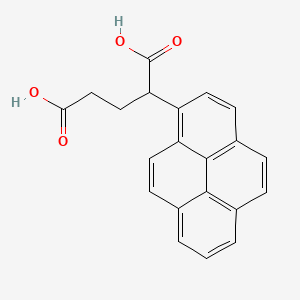
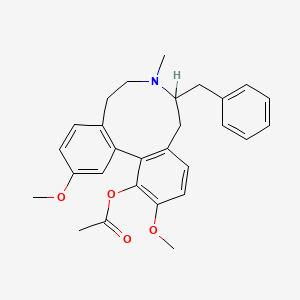
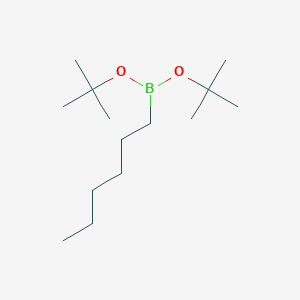
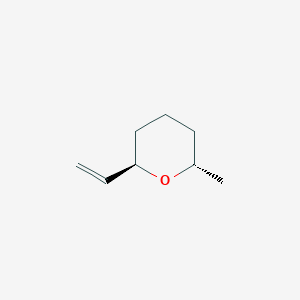
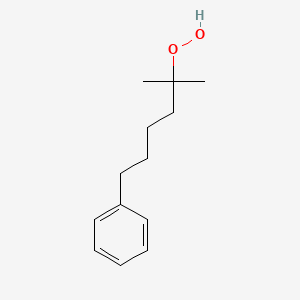
![8-[(Oxan-2-yl)oxy]oct-5-yn-4-ol](/img/structure/B14422780.png)
